molecular formula C8H7BrN4O B1487573 5-(2-bromo-5-methoxyphenyl)-1H-1,2,3,4-tetrazole CAS No. 1221724-85-1

5-(2-bromo-5-methoxyphenyl)-1H-1,2,3,4-tetrazole

Cat. No.: B1487573
CAS No.: 1221724-85-1
M. Wt: 255.07 g/mol
InChI Key: FXHANGPBTIMOLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-bromo-5-methoxyphenyl)-1H-1,2,3,4-tetrazole is a useful research compound. Its molecular formula is C8H7BrN4O and its molecular weight is 255.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analytical Methodologies

Research on related compounds often focuses on the development of analytical methodologies, such as high-performance liquid chromatography (HPLC), for determining the levels of specific compounds in biological matrices. For instance, a study described the determination of a new anti-inflammatory substance in plasma and urine by HPLC, emphasizing the importance of analytical techniques in drug development and pharmacokinetic studies (Krause, 1981).

Pharmacological Effects

Another area of application is investigating the pharmacological effects of chemical compounds. For example, the effect of a specific compound on angiotensin II-induced vasoconstriction in human forearm vasculature was studied, highlighting the compound's potential in modulating vascular responses and its implications for cardiovascular research (Cockcroft et al., 1995).

Neurochemical Investigations

Compounds similar to "5-(2-bromo-5-methoxyphenyl)-1H-1,2,3,4-tetrazole" might also be utilized in neurochemical investigations. Studies measuring monoamine metabolites in cerebrospinal fluid (CSF) of patients with various neurological and psychiatric conditions can provide insights into the neurochemical underpinnings of these disorders and the therapeutic potential of novel compounds (Gattaz, Waldmeier, Beckmann, 1982).

Environmental and Health Monitoring

Research on brominated flame retardants and their detection in human samples reflects an interest in environmental health and the monitoring of potentially harmful substances. This research is critical for understanding human exposure to various chemicals and their potential health implications (Zhou et al., 2014).

Properties

IUPAC Name

5-(2-bromo-5-methoxyphenyl)-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN4O/c1-14-5-2-3-7(9)6(4-5)8-10-12-13-11-8/h2-4H,1H3,(H,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHANGPBTIMOLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.